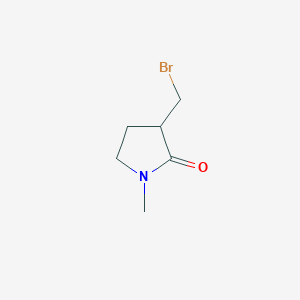
6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. It has shown potential in various scientific research applications due to its unique chemical structure and properties.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Anticancer Activities
Some derivatives of 1,2,4-triazole, which may include compounds structurally related to 6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one, have been synthesized and evaluated for their antimicrobial and anticancer properties. These studies have found that certain derivatives possess good to moderate activities against various microorganisms and cancer cell lines, showcasing the potential of these compounds in developing new therapeutic agents (Bektaş et al., 2007); (Bekircan et al., 2008).
Synthesis of Cyclic Dipeptidyl Ureas
Research has also focused on the synthesis of new classes of cyclic dipeptidyl ureas, using processes that could potentially involve or be related to the synthesis of the compound . These cyclic dipeptidyl ureas represent a new class of pseudopeptidic triazines with applications in medicinal chemistry and drug design (Sañudo et al., 2006).
Development of New Synthetic Methods
Another area of research includes the development of new synthetic methods for p-methoxybenzylation of hydroxy groups, utilizing compounds like 2,4,6-Tris(p-methoxybenzyloxy)-1,3,5-triazine (TriBOT-PM). Such methods are crucial for the synthesis of protected intermediates in pharmaceutical research, potentially including the synthesis of compounds similar to 6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one (Yamada et al., 2013).
Inhibition of Enzymatic Activities
Additionally, novel fused 1,2,4-triazine derivatives have been synthesized and investigated for their inhibitory activities towards specific enzymes, indicating potential therapeutic applications. These studies help in understanding how structural modifications in triazine derivatives can impact their biological activities and efficacy as enzyme inhibitors (El Massry et al., 2012).
properties
IUPAC Name |
6-[(4-ethoxyphenyl)methyl]-3-(3-methoxyanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-26-15-9-7-13(8-10-15)11-17-18(24)21-19(23-22-17)20-14-5-4-6-16(12-14)25-2/h4-10,12H,3,11H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMCPHHKHYQARY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2406946.png)
![N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2406949.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2406952.png)
![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2406955.png)

![Benzenesulfonamide, N-[(1S,2S)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B2406959.png)
![(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2406960.png)

![3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide](/img/structure/B2406963.png)

